2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole
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Overview
Description
2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the bromo and ethoxy groups on the phenyl ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole typically involves the following steps:
Bromination: The starting material, 2-ethoxyphenyl, undergoes bromination to introduce the bromo group at the 5-position.
Imidazole Formation: The brominated intermediate is then reacted with imidazole under basic conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a corresponding ketone or aldehyde .
Scientific Research Applications
2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity.
Pathways Involved: The binding of the compound to its target can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-ethoxyphenylboronic acid
- 5-Bromo-2-methoxyphenylboronic acid
- 5-Bromo-2-hydroxyphenylboronic acid
Uniqueness
2-(5-Bromo-2-ethoxyphenyl)-1H-imidazole is unique due to the presence of both the bromo and ethoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for .
Properties
Molecular Formula |
C11H11BrN2O |
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Molecular Weight |
267.12 g/mol |
IUPAC Name |
2-(5-bromo-2-ethoxyphenyl)-1H-imidazole |
InChI |
InChI=1S/C11H11BrN2O/c1-2-15-10-4-3-8(12)7-9(10)11-13-5-6-14-11/h3-7H,2H2,1H3,(H,13,14) |
InChI Key |
CIBZMADCCDSRQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)C2=NC=CN2 |
Origin of Product |
United States |
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